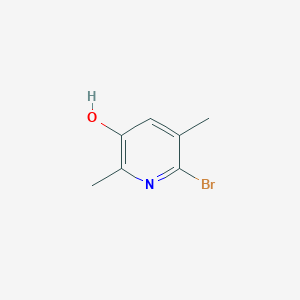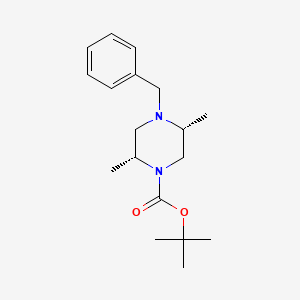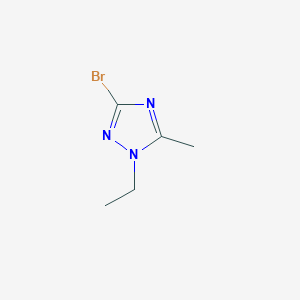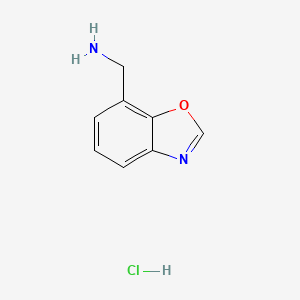
5-Bromo-2-(difluoromethoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H3BrF2N2O . It has an average mass of 249.012 Da and a monoisotopic mass of 247.939667 Da .
Synthesis Analysis
The synthesis of a similar compound, 5-Bromo-nicotinonitrile, has been reported . The initial reactant, 5-Bromo-nicotinic acid, was chlorinated with SOCl2, preparing 5-Bromo-nicotinate with a 90% yield. Then, 5-Bromo-nicotinamide was prepared from the reaction of 5-Bromo-nicotinate with ammonium aqueous at 0~10 ℃ with a 79% yield. Finally, with POCl3 as the oxidant, 5-Bromo-nicotinonitrile was obtained by 5-Bromo-nicotinamide via a reflux reaction at 110 ℃ with a 68% yield .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(difluoromethoxy)nicotinonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Characteristics
5-Bromo-nicotinonitrile, a related compound to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been studied for its synthesis and characteristics. The process involves chlorinating 5-Bromo-nicotinic acid to prepare 5-Bromo-nicotinate, followed by preparing 5-Bromo-nicotinamide, and finally obtaining 5-Bromo-nicotinonitrile with a total yield of more than 48% using POCl3 as the oxidant (Chen Qi-fan, 2010).
Multi-Component Synthesis
An efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives, similar in structure to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been developed. This involves a multi-component reaction using tetrabutyl ammonium bromide as a catalyst in an aqueous medium (Kurumurthy et al., 2015).
Structural Analysis
Studies on nicotinonitrile derivatives, similar to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, have revealed insights into their non-planar molecular structures and intramolecular interactions. These include dihedral angles and weak intramolecular interactions, contributing to their chemical properties (Chantrapromma et al., 2009).
Regioselective Synthesis
A regioselective synthesis method involving [3 + 2] cycloaddition of nitrile imines has been applied for the synthesis of compounds structurally related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile. This method is notable for its catalyst-free and high-yield characteristics (Zeng et al., 2021).
Novel Synthesis of Derivatives
A novel synthesis of pyridinethione and nicotinonitrile derivatives, including 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been reported. This process uses 3-amino-4,4-dicyano-3-butenethioamide as a starting material, showcasing the synthetic potential of the method (Salah Eldin, 2003).
Molecular Modeling and Biological Properties
Nicotinonitrile compounds have been studied for their bronchodilation properties through molecular modeling studies. These studies support the observed biological properties of such compounds, which may have implications for medical research (Soliman et al., 2017).
Spectroscopic and Density Functional Theory Studies
5-Bromo-2-(trifluoromethyl)pyridine, closely related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been characterized spectroscopically and through density functional theory (DFT) studies. These studies include vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties (Vural & Kara, 2017).
Cell Turnover Kinetics
5-Bromo-2′-deoxyuridine (BrdU), a compound related to 5-Bromo-2-(difluoromethoxy)nicotinonitrile, has been used in research to measure cell turnover in vivo. Mathematical models describe the uptake and loss of BrdU in dividing cell populations, allowing for quantitative assessments of cell turnover kinetics (Bonhoeffer et al., 2000).
Eigenschaften
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)6(12-3-5)13-7(9)10/h1,3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXPFLYVHFOUMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)OC(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)
![(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B1383867.png)

![(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383869.png)


![(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383874.png)
![(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383876.png)
![2-Chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383877.png)
